molecular formula C32H40F3N5O9S2 B2728069 (D-Pen2,D-Pen5)-Enkephalin Trifluoroacetate CAS No. 172888-59-4

(D-Pen2,D-Pen5)-Enkephalin Trifluoroacetate

Cat. No. B2728069
CAS RN: 172888-59-4
M. Wt: 759.81
InChI Key: LUVILUYVBUMMRG-ISHGPQPLSA-N
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Description

“(D-Pen2,D-Pen5)-Enkephalin Trifluoroacetate” is a selective agonist of the δ2 opioid receptor . It is a natural stimulant of the opioid receptor, which is widely distributed in the central nervous system and many peripheral tissues of mammals . There are three main types of opioid receptors: μ, δ, and κ .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. Its chemical name is (S)-5-(((®-1-(((S)-1-((2-amino-2-oxoethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)amino)-4-(((S)-2-(®-2-(((S)-2-amino-3-(4-hydroxyphenyl)propanamido)propanamido)-3-phenylpropanamido)-5-oxopentanoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its appearance as a white lyophilized solid. It has a molecular weight of 782.89 and a CAS number of 122752-16-3. It is soluble to 1 mg/ml in 10% acetonitrile .

Mechanism of Action

“(D-Pen2,D-Pen5)-Enkephalin Trifluoroacetate” acts as a selective agonist for the δ opioid receptor . In NG108-15 cells, a short 3-minute treatment with 1 M of this compound significantly reduced the inhibitory effect of the opioid receptor on the generation of cyclic adenosine monophosphate (cAMP), implying that the neuronal δ opioid receptor undergoes rapid desensitization .

Future Directions

Future research could focus on further understanding the roles of the opioid receptor subtypes in opioid agonist-induced effects. This may require comparing the effects of multiple selective agonists in knockout animals . Despite the substantial loss of potency in μ opioid receptor-knockout mice, the synergism of “(D-Pen2,D-Pen5)-Enkephalin Trifluoroacetate” with α2AR agonists is fully retained .

properties

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVILUYVBUMMRG-JZHXPYGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40F3N5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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